molecular formula C11H18O5 B121532 Diethyl 2-(2-oxopropyl)succinate CAS No. 1187-74-2

Diethyl 2-(2-oxopropyl)succinate

Cat. No.: B121532
CAS No.: 1187-74-2
M. Wt: 230.26 g/mol
InChI Key: AAPVOVKOHNCXJA-UHFFFAOYSA-N
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Description

Diethyl 2-(2-oxopropyl)succinate is an organic compound with the molecular formula C11H18O5This compound is characterized by its ester functional groups and a ketone group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-oxopropyl)succinate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl succinate with acetone in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-oxopropyl)succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(2-oxopropyl)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(2-oxopropyl)succinate involves its reactivity due to the presence of ester and ketone functional groups. These groups participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis. The compound’s molecular targets and pathways depend on the specific reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ester and ketone functional groups, which provide it with distinct reactivity and versatility in organic synthesis. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various applications .

Properties

IUPAC Name

diethyl 2-(2-oxopropyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-9(6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPVOVKOHNCXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420187
Record name Diethyl acetonylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-74-2
Record name 1,4-Diethyl 2-(2-oxopropyl)butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl acetonylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 2-(2-oxopropyl)-, 1,4-diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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